methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
- δ 3.90 ppm (s, 3H) : Methyl ester group.
- δ 6.95–7.33 ppm (m, 3H) : Protons on the thiophene and pyrrole rings.
- δ 9.02 ppm (br. s, 1H) : NH proton (broadened due to tautomerism).
- δ 167.2 ppm : Ester carbonyl carbon.
- δ 125.6–140.1 ppm : Aromatic carbons in the fused rings.
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
In ethanol, the compound exhibits λmax at 238 nm (π→π* transition) and 322 nm (n→π* transition), consistent with conjugated heteroaromatic systems.
Tautomerism and Ring-Chair Conformational Dynamics
This compound exhibits limited tautomerism due to the ester group’s electron-withdrawing nature, which stabilizes the keto form (Figure 3). However, 1H NMR data suggest minor enol tautomer populations (<5%) in polar solvents.
Ring-chair dynamics are constrained by the fused thiophene-pyrrole system. Variable-temperature NMR studies reveal an energy barrier of 12.3 kcal/mol for ring inversion, attributed to steric interactions between the methyl ester and adjacent protons. DFT calculations predict a 1.4 Å out-of-plane displacement during conformational interconversion.
Properties
IUPAC Name |
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZXGMGOKVVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398873 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82782-85-2 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Formation of the Core Structure
Precursors: The synthesis often starts from 2-substituted thiophenes (e.g., 2-methylthiophene) and substituted pyrroles.
Catalysts and Conditions: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used in solvents like toluene at elevated temperatures (80–110°C) to promote cyclization.
Example Reaction: Reaction of 2-methylthiophene with 3-methylpyrrole under acidic conditions yields the thieno[3,2-b]pyrrole core.
Esterification to Methyl Ester
Method: The 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is dissolved in anhydrous methanol and cooled to 0°C.
Reagent: Trimethylsilyldiazomethane is added portionwise to methylate the carboxylic acid, forming the methyl ester.
Advantages: This method provides a mild and efficient esterification avoiding harsh acidic conditions.
Alkylation and Functionalization
Alkylation: The nitrogen atom of the thienopyrrole ring can be alkylated using alkyl halides (e.g., benzyl chloride) under basic conditions.
Amidation: After saponification of the ester, amidation can be performed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with amines to form amide derivatives.
Intramolecular Cyclizations: Further cyclizations can be induced to form fused heterocyclic systems.
Parallel Solution-Phase Synthesis: High-purity libraries of 4H-thieno[3,2-b]pyrrole derivatives have been synthesized using parallel manual techniques coupled with straightforward purification, enabling rapid generation of analogs for screening.
Reaction Efficiency: Use of trimethylsilyldiazomethane for esterification provides high yields under mild conditions, minimizing side reactions.
Functional Group Transformations: The carboxylate group is versatile, allowing conversion into esters, amides, and other reactive intermediates, facilitating diverse chemical modifications.
Industrial Scale-Up: Continuous flow reactors and optimized reaction parameters have been employed to scale up the synthesis efficiently, improving yield and reproducibility.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Methylthiophene + 3-Methylpyrrole, H₂SO₄, toluene | 80–110°C | 70–85 | Acid catalysis forms fused ring |
| Esterification | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid + MeOH + trimethylsilyldiazomethane | 0°C | 90–95 | Mild, high-yield methylation |
| N-Alkylation | Methyl ester + benzyl chloride + NaH | RT | 75–85 | N-substituted derivatives |
| Amidation | Saponified ester + amines + EDC | RT | 80–90 | Amide bond formation |
The preparation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves well-established synthetic methodologies centered on the acid-catalyzed cyclization of thiophene and pyrrole precursors, followed by efficient esterification using trimethylsilyldiazomethane. Subsequent functionalization steps such as N-alkylation and amidation expand the compound’s utility in medicinal chemistry and materials science. The synthetic routes are adaptable for both laboratory-scale and industrial-scale production, with high yields and purity achievable through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides in the presence of a base to form N-substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Alkylation: Methyl iodide, allyl bromide, propargyl bromide, benzyl bromide, sodium hydride, THF.
Acylation: Acid chlorides, AlCl3, SnCl4.
Major Products Formed
N-Substituted Derivatives: Formed through alkylation reactions.
Acylated Products: Formed through regioselective acylation reactions.
Scientific Research Applications
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit lysine-specific demethylase 1 (KDM1A), which plays a role in gene transcription regulation by demethylating lysine residues on histones . This inhibition can affect the expression of genes involved in cancer progression .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate belongs to a broader class of fused heterocyclic esters. Below is a comparative analysis with key analogues:
Furo[3,2-b]pyrrole Derivatives
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: Structure: Replaces the thiophene ring with a furan moiety. Synthesis: Prepared via Vilsmeier-Haack formylation or acetylation followed by thionation and cyclization . Reactivity: Demonstrates higher regioselectivity in electrophilic substitutions (e.g., formylation occurs predominantly at C-2) compared to thieno analogues . Applications: Used in antibacterial agents (e.g., furopyrrolo-triazine derivatives) .
Indoline and Tetrahydroisoquinoline Derivatives
- Methyl indoline-2-carboxylate (14) and Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (13): Structure: Feature saturated nitrogen-containing rings instead of fused heterocycles. Synthesis: Formed via nucleophilic substitution with 4-chlorobenzyl bromide . Applications: Intermediate in TGR5 agonists for metabolic disorders .
Substituted Thieno[3,2-b]pyrroles
- Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Structure: Bromine substituent at C-2 enhances electrophilic reactivity. Synthesis: Achieved via bromination of the parent ester . Applications: Precursor for Stille coupling in organic semiconductors (e.g., TP-BT4T-TP) .
- Methyl 2-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Structure: Formyl and methyl groups at C-2 and C-4, respectively. Synthesis: Vilsmeier formylation of methyl 4-methyl-thieno[3,2-b]pyrrole-5-carboxylate . Applications: Photochromic materials and nonlinear optics .
Comparative Data Table
Reactivity and Functionalization Challenges
- Nitration: Nitration of this compound leads to mixtures of 2- and 6-nitro derivatives, complicating purification. In contrast, furo analogues achieve cleaner C-2 nitration .
- Vilsmeier-Haack Reaction: Thieno derivatives require harsher conditions (e.g., POCl₃/DMF) compared to furo analogues, which react at ambient temperatures .
- Cross-Coupling: Brominated thieno-pyrroles (e.g., ethyl 2-bromo derivatives) enable efficient Stille coupling for π-conjugated polymers .
Biological Activity
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
This compound is an ester derivative that can undergo various chemical reactions, including alkylation. These reactions can modify its structure and potentially enhance its interaction with biological targets. The compound is synthesized through multi-step organic reactions, typically involving the reaction of thieno-pyrrole derivatives with carboxylic acids or their derivatives under specific conditions to achieve high yields.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Biological Activity
The compound exhibits a range of biological activities that make it a candidate for further research in drug discovery:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific kinases associated with tumor growth .
- Antiviral Activity : Related compounds have demonstrated antiviral effects, suggesting that this compound could be explored for similar applications.
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound in various fields:
- Medicinal Chemistry Applications :
-
Materials Science :
- This compound is utilized in developing π-conjugated systems for optoelectronic applications due to its electronic properties.
- Pharmacological Studies :
Comparative Analysis
To further understand the uniqueness of this compound compared to related compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₉N₁O₂S | Ester derivative; potential for enzyme inhibition |
| 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | C₉H₉N₁O₂S | Lacks ester functionality; simpler structure |
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | C₁₀H₁₁N₁O₂S | Contains ethyl group; altered reactivity |
Q & A
Q. How to assess metabolic stability of this compound in preclinical studies?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS quantification. Monitor ester hydrolysis to the carboxylic acid metabolite, a common metabolic pathway for methyl esters .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₂S | |
| Molecular Weight | 181.21 g/mol | |
| CAS Registry Number | 82782-85-2 | |
| Storage Conditions | Sealed, dry, 2–8°C | |
| Purity (HPLC) | >97% |
Table 2 : Synthetic Modifications and Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
